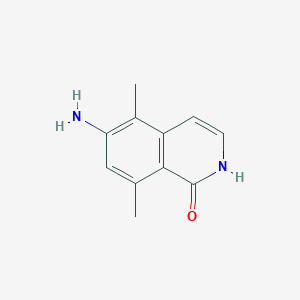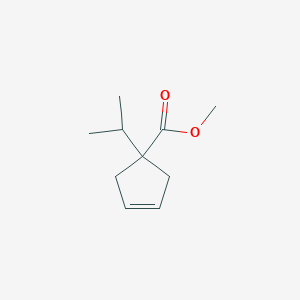
4-(Deuteriomethyl)pyridine
Vue d'ensemble
Description
4-(Deuteriomethyl)pyridine is a derivative of pyridine where one of the hydrogen atoms in the methyl group attached to the fourth position of the pyridine ring is replaced by a deuterium atom. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Deuteriomethyl)pyridine typically involves the introduction of a deuterium atom into the methyl group of pyridine. One common method is the deuterium exchange reaction, where 4-methylpyridine is treated with deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of deuterium gas (D₂) in combination with a suitable catalyst can also be employed to achieve the desired isotopic substitution.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Deuteriomethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form this compound N-oxide.
Reduction: The pyridine ring can be reduced to form 4-(Deuteriomethyl)piperidine.
Substitution: The deuterium atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-(Deuteriomethyl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Deuteriomethyl)pyridine has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand kinetic isotope effects.
Biology: Employed in metabolic studies to investigate the fate of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled intermediates for the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Deuteriomethyl)pyridine largely depends on its use in specific applications. In metabolic studies, the deuterium atom acts as a tracer, allowing researchers to follow the compound’s transformation and distribution within biological systems. The presence of deuterium can also influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H, leading to slower reaction rates.
Comparaison Avec Des Composés Similaires
4-Methylpyridine: The non-deuterated analog of 4-(Deuteriomethyl)pyridine.
4-(Trifluoromethyl)pyridine: Another substituted pyridine with a trifluoromethyl group instead of a deuterium-labeled methyl group.
4-(Chloromethyl)pyridine: A compound with a chloromethyl group at the fourth position of the pyridine ring.
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in tracing studies and kinetic isotope effect investigations. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various scientific disciplines.
Propriétés
IUPAC Name |
4-(deuteriomethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQCJSGGFJEIZ-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B3279188.png)










![3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3279276.png)
